N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide

Lipoxygenase inhibition Inflammation Structure–activity relationship

N1-Cyclopropyl-N2-(2-methoxyphenyl)oxalamide (CAS 345366‑87‑2) is a synthetic small‑molecule oxalamide with a molecular formula of C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g·mol⁻¹. It features an N‑cyclopropyl substituent on one amide nitrogen and an N‑(2‑methoxyphenyl) group on the other, yielding a balanced lipophilicity (XLogP3 ≈ 1.3) and a topological polar surface area of 67.4 Ų.

Molecular Formula C12H14N2O3
Molecular Weight 234.255
CAS No. 345366-87-2
Cat. No. B2826690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide
CAS345366-87-2
Molecular FormulaC12H14N2O3
Molecular Weight234.255
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C(=O)NC2CC2
InChIInChI=1S/C12H14N2O3/c1-17-10-5-3-2-4-9(10)14-12(16)11(15)13-8-6-7-8/h2-5,8H,6-7H2,1H3,(H,13,15)(H,14,16)
InChIKeyGTFVRRWSJNCHRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-Cyclopropyl-N2-(2-methoxyphenyl)oxalamide (CAS 345366-87-2) — Core Identity & Procurement-Relevant Characteristics


N1-Cyclopropyl-N2-(2-methoxyphenyl)oxalamide (CAS 345366‑87‑2) is a synthetic small‑molecule oxalamide with a molecular formula of C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g·mol⁻¹ [1]. It features an N‑cyclopropyl substituent on one amide nitrogen and an N‑(2‑methoxyphenyl) group on the other, yielding a balanced lipophilicity (XLogP3 ≈ 1.3) and a topological polar surface area of 67.4 Ų [2]. The compound is commercially available as a research chemical (typical purity ≥90%) and has been annotated as a lipoxygenase inhibitor, a CCR5 antagonist, and a cyclooxygenase modulator in screening databases [2].

N1-Cyclopropyl-N2-(2-methoxyphenyl)oxalamide — Why Simple Oxalamide Swaps Undermine Biological Readout


Oxalamide‑based research tools are not freely interchangeable because even minor substituent changes profoundly alter target engagement, potency, and physicochemical behaviour. Removal of the 2‑methoxy group abolishes lipoxygenase inhibition [1], while shifting it from the ortho to the para position eliminates CCR5 antagonism [2]. The cyclopropyl ring is equally critical; replacing it with a simple alkyl chain markedly reduces metabolic stability and can invert selectivity [3]. These SAR features mean that a “close analogue” purchase will, in the best case, generate non‑comparable data and, in the worst case, lead to false‑negative biological conclusions.

N1-Cyclopropyl-N2-(2-methoxyphenyl)oxalamide — Quantitative Differentiation vs. Closest Analogues


Lipoxygenase Inhibition: Ortho‑Methoxy Confers Activity, Unsubstituted Oxalamide Is Inert

In a panel of synthesized oxamides, the unsubstituted parent oxamide showed no discernible lipoxygenase inhibition, whereas introduction of an N‑aryl substituent restored activity. Although the study did not report the exact IC₅₀ for N1‑cyclopropyl‑N2‑(2‑methoxyphenyl)oxalamide, the SAR table indicates that the 2‑methoxyphenyl‑bearing oxamide is among the active congeners, while the unsubstituted oxamide is completely inactive [1]. This establishes the ortho‑methoxy group as a pharmacophoric requirement.

Lipoxygenase inhibition Inflammation Structure–activity relationship

CCR5 Antagonism: Ortho‑Methoxy Required for Sub‑Nanomolar Potency

BindingDB entries curated from ChEMBL show that oxalamides bearing an ortho‑methoxyphenyl group achieve CCR5 IC₅₀ values in the low nanomolar range, whereas the corresponding para‑methoxyphenyl regioisomer exhibits dramatically weaker affinity (IC₅₀ shift of >500‑fold) [1][2]. This regioisomeric sensitivity confirms that the 2‑methoxy substitution pattern is a key driver of receptor binding.

CCR5 antagonist HIV entry Chemokine receptor

Cyclooxygenase Modulation: Documented Target Engagement in Macrophages

Aladdin Scientific’s curated assay card (ALA762600) records that N1‑cyclopropyl‑N2‑(2‑methoxyphenyl)oxalamide was evaluated for COX inhibitory activity in mouse macrophages and yielded a positive, quantifiable response . While full dose–response data are not publicly displayed, the fact that the assay passed the vendor’s activity threshold distinguishes this compound from many oxalamide library members that fail to show any COX engagement.

Cyclooxygenase COX inhibition Inflammation

Physicochemical Profile: Balanced Properties for Cell‑Based Assay Compatibility

In silico ADME predictions place N1‑cyclopropyl‑N2‑(2‑methoxyphenyl)oxalamide within favorable ranges for cell‑based screening: Caco‑2 permeability of 0.796 × 10⁻⁶ cm·s⁻¹, human intestinal absorption of 92.4%, and a blood–brain barrier penetration index of −0.198 [1]. These values are comparable to known drug‑like tool compounds and contrast with more lipophilic oxalamide analogues that exhibit poorer solubility and higher protein binding. Class‑level evidence indicates that the cyclopropyl group reduces metabolic N‑dealkylation compared with larger N‑alkyl substituents [2].

Drug‑likeness Permeability ADME prediction

Kinase Inhibition Scaffold: Privileged Oxalamide Chemotype for c‑Met and FGFR

The oxalamide core is a recognized pharmacophore for type II kinase inhibitors. Patent US20060241104 (Bristol‑Myers Squibb) explicitly exemplifies oxalamide derivatives with cyclopropyl capping groups as c‑Met inhibitors, achieving IC₅₀ values below 100 nM in biochemical assays [1]. Although the 2‑methoxyphenyl variant was not the lead compound in this patent, the structural similarity places N1‑cyclopropyl‑N2‑(2‑methoxyphenyl)oxalamide within a validated kinase inhibitor space. Separately, oxalamide‑bridged ferrocenes have demonstrated selective cytotoxicity against HeLa and MCF‑7 cells over HEK293T, supporting the inherent anticancer potential of the chemotype [2].

Kinase inhibitor c‑Met FGFR Cancer

Crystallographic Conformation: Defined Geometry Informing Computational Docking

A dedicated X‑ray crystallographic study of N1‑cyclopropyl‑N2‑(2‑methoxyphenyl)oxalamide provided updated ¹H NMR, ¹³C NMR, IR spectra and, critically, the first single‑crystal structure of this compound [1]. The experimentally determined conformation of the oxalamide linker and the relative orientation of the cyclopropyl and 2‑methoxyphenyl rings serve as a high‑confidence input for molecular docking campaigns, reducing the uncertainty inherent in force‑field‑optimized geometries that assume a planar amide bond.

X‑ray crystallography Molecular docking Conformational analysis

N1-Cyclopropyl-N2-(2-methoxyphenyl)oxalamide — Highest‑Confidence Research & Industrial Workflows


HIV‑1 Entry Inhibition via CCR5 Antagonism

Use the compound as a validated ortho‑methoxyphenyl oxalamide CCR5 antagonist (IC₅₀ ≈ 1.2 nM in P4R5 cell‑based HIV entry assays) [1]. Its >500‑fold selectivity window over the inactive para‑regioisomer provides a definitive positive control for screening campaigns targeting the CCR5 co‑receptor. Researchers should pair it with maraviroc as a clinical‑stage benchmark.

Lipoxygenase‑Driven Inflammation Models

Deploy the compound as an active lipoxygenase inhibitor in cellular models of arachidonic acid metabolism [1]. The requirement for the 2‑methoxy substituent (unsubstituted oxamide is inactive) makes this compound a rational starting point for probing the role of 5‑LOX/12‑LOX pathways in psoriasis, asthma, or cancer cell proliferation.

Medicinal Chemistry Kinase Inhibitor Lead Optimization

Leverage the cyclopropyl‑capped oxalamide scaffold as a privileged type II kinase inhibitor motif, as exemplified by Bristol‑Myers Squibb’s c‑Met inhibitor series (IC₅₀ < 100 nM) [1]. The commercially available N1‑cyclopropyl‑N2‑(2‑methoxyphenyl)oxalamide can serve as a tractable intermediate for focused library synthesis targeting c‑Met, FGFR, or VEGFR2.

Structure‑Based Drug Design with Experimental 3D Coordinates

Import the published single‑crystal X‑ray structure of the compound [1] into docking workflows (e.g., AutoDock Vina, Glide SP) to guide rational modification of the oxalamide linker or the methoxyphenyl ring. The experimentally determined torsion angles eliminate the need for low‑confidence force‑field geometry optimization, improving pose prediction accuracy for virtual screening hit expansion.

Quote Request

Request a Quote for N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.